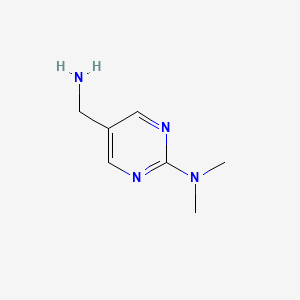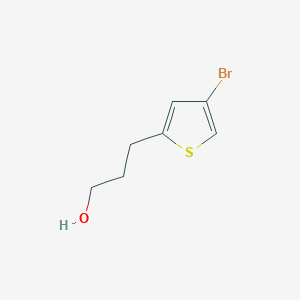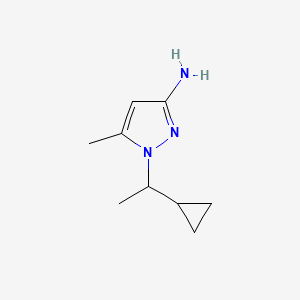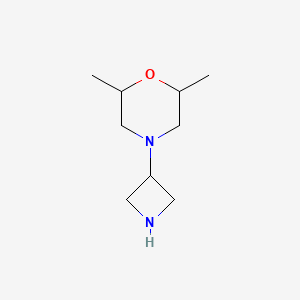
3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol
Vue d'ensemble
Description
“3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “4-Ethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an ethyl group (two carbon atoms) attached to the 4th carbon in the ring .
Applications De Recherche Scientifique
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties. One study focused on the effect of substitution and temperature on the corrosion inhibition capabilities of oxadiazole derivatives for mild steel in sulfuric acid, revealing that these compounds, through gravimetric, electrochemical, SEM, and computational methods, indicate protective layer formation on the metal surface. These inhibitors showed mixed-type behavior and adsorbed on the steel surface following the Langmuir adsorption isotherm, suggesting a combination of physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Activities
Several studies have synthesized oxadiazole derivatives and evaluated them for antimicrobial and antioxidant activities. These compounds exhibited variable extents of activity against selected microbial species, including both gram-positive and gram-negative bacteria, and displayed significant antioxidant properties. Some derivatives were highlighted for their broad-spectrum antimicrobial capabilities and remarkable antioxidant properties, comparable to standard controls like ascorbic acid and α-tocopherol, positioning them as potent candidates for treating cancer, Parkinson's disease, inflammatory conditions, and diabetes (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Anticancer Activity
Oxadiazole derivatives have also been explored for their anticancer activities. One particular study synthesized a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol and screened them for antibacterial activity against various bacteria, including both gram-negative and gram-positive strains. The results indicated significant activity compared to standard drugs, suggesting potential anticancer applications (Aziz‐ur‐Rehman et al., 2013).
Anti-diabetic Agents
In the quest for new anti-diabetic agents, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. These molecules showed potent inhibition and were characterized by low cytotoxicity, highlighting their therapeutic potential in diabetes treatment (Nazir et al., 2018).
Orientations Futures
The future research directions for “3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol” could involve studying its synthesis, properties, and potential applications. Given the interest in oxadiazole compounds in the field of drug discovery , this compound could potentially be of interest in future research.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-10(14)13-12-9/h3-6H,2H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMYOOKUQNYFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B1529232.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)


![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)



